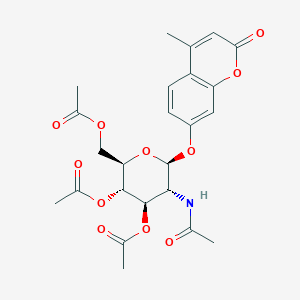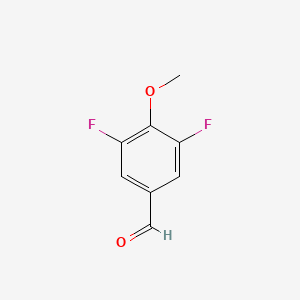![molecular formula C11H10FNO B1317013 [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol CAS No. 132407-66-0](/img/structure/B1317013.png)
[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol: is an organic compound that features a pyrrole ring substituted with a fluorophenyl group and a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol typically involves the reaction of 2-fluorobenzaldehyde with pyrrole in the presence of a reducing agent. One common method is the condensation reaction of 2-fluorobenzaldehyde with pyrrole, followed by reduction using sodium borohydride or lithium aluminum hydride to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions:
Oxidation: [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form various derivatives, such as amines, using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: It can participate in substitution reactions, where the hydroxyl group can be replaced by other functional groups using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: LiAlH₄, sodium borohydride (NaBH₄).
Substitution: SOCl₂, PBr₃, and other halogenating agents.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated compounds or other substituted derivatives.
科学研究应用
Chemistry: In organic synthesis, [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and receptor binding. It can be used in assays to investigate its effects on various biological pathways.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: The compound’s chemical properties make it useful in the development of materials with specific characteristics, such as polymers or coatings. Its incorporation into industrial processes can enhance the performance and durability of products.
作用机制
The mechanism of action of [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the pyrrole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
相似化合物的比较
- [2-(2-fluorophenyl)-1H-pyrrol-1-yl]methanol
- [1-(4-fluorophenyl)-1H-pyrrol-2-yl]methanol
- [1-(2-chlorophenyl)-1H-pyrrol-2-yl]methanol
Uniqueness: Compared to similar compounds, [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol exhibits unique properties due to the presence of the fluorine atom, which can influence its reactivity, binding affinity, and overall stability.
属性
IUPAC Name |
[1-(2-fluorophenyl)pyrrol-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c12-10-5-1-2-6-11(10)13-7-3-4-9(13)8-14/h1-7,14H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJRIBCINFXUBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=C2CO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572886 |
Source


|
| Record name | [1-(2-Fluorophenyl)-1H-pyrrol-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132407-66-0 |
Source


|
| Record name | [1-(2-Fluorophenyl)-1H-pyrrol-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
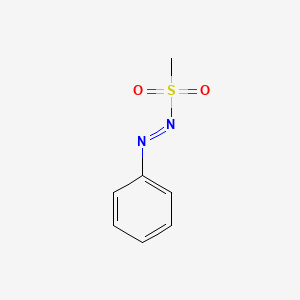

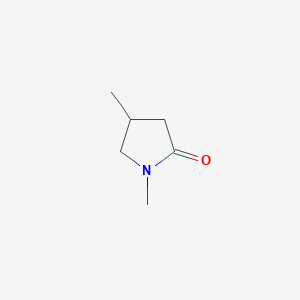
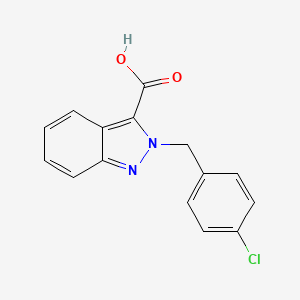
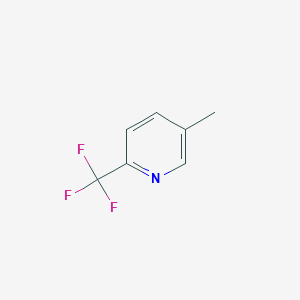
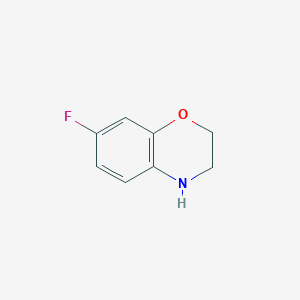

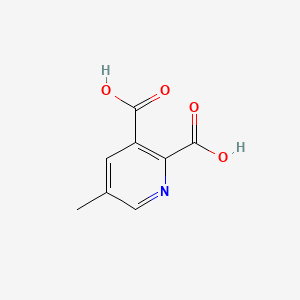
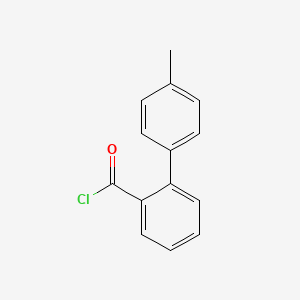
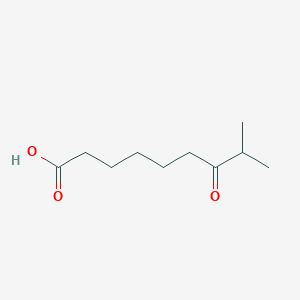
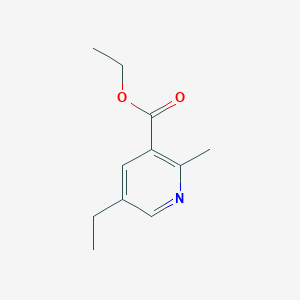
![3-[Ethyl(methyl)amino]propan-1-ol](/img/structure/B1316955.png)
